1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine
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Overview
Description
1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The compound may also interfere with specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-dimethylpyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
3,5-dimethylpyrazole: Another pyrazole derivative with distinct reactivity.
1-methyl-3-trifluoromethylpyrazole: Shares the trifluoromethyl group but differs in substitution pattern.
Uniqueness
1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14F3N5 |
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Molecular Weight |
273.26 g/mol |
IUPAC Name |
2,4-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H14F3N5/c1-7-4-16-19(3)10(7)15-5-8-6-18(2)17-9(8)11(12,13)14/h4,6,15H,5H2,1-3H3 |
InChI Key |
KKLQPJHPVMXZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CN(N=C2C(F)(F)F)C |
Origin of Product |
United States |
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